![molecular formula C16H18N4O2 B2430854 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2034380-82-8](/img/structure/B2430854.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is an organic compound with intricate structural characteristics, which includes a combination of pyrazolopyrazine and pyridine moieties. The complex framework of this compound indicates its utility in various scientific realms, particularly in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone generally involves multi-step reactions starting from easily available precursors. One such synthetic route can begin with the construction of the pyrazolopyrazine ring system via condensation reactions, followed by the introduction of the cyclopropyl group through cyclopropanation. The final step typically involves the coupling of the pyrazolopyrazine derivative with the methoxypyridinylmethanone under controlled conditions.
Industrial Production Methods:
Industrial production methods for this compound may employ more efficient catalytic processes and automated reaction setups to ensure high yield and purity. Processes like microwave-assisted synthesis or flow chemistry could be utilized for scalable production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction can lead to hydrogenated forms of the pyrazolopyrazine or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed:
Oxidation products include ketones or alcohols.
Reduction products include fully or partially saturated ring systems.
Substitution products depend on the specific sites and reagents used.
科学的研究の応用
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex molecules due to its reactive functional groups and ring systems.
Biology:
Potentially studied for its interaction with biological macromolecules like proteins or nucleic acids, which could lead to the development of new biochemical tools or probes.
Medicine:
Explored for its pharmacological properties, including its potential as a lead compound in drug discovery programs targeting various diseases.
Industry:
Can be used in the development of advanced materials or as a part of agrochemical formulations.
作用機序
The biological activity of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is determined by its interaction with specific molecular targets. These interactions typically involve the binding of the compound to enzymatic active sites or receptors, modulating their activity and triggering downstream effects in biochemical pathways.
類似化合物との比較
Compared to other compounds with similar pyrazolopyrazine or pyridine structures, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is unique in its specific arrangement of functional groups and rings, which can result in distinct chemical reactivity and biological activity. Similar compounds might include:
Pyrazolopyrazine derivatives without cyclopropyl substitution.
Methoxypyridinylmethanone derivatives with different substitutions on the pyridine ring.
This comprehensive exploration should provide a solid foundation for further understanding and research into this compound. Anything else to dive into?
特性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-13(3-2-6-17-15)16(21)19-7-8-20-12(10-19)9-14(18-20)11-4-5-11/h2-3,6,9,11H,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIHOHZPYCICJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
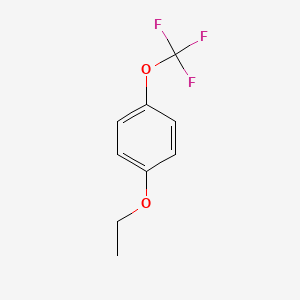


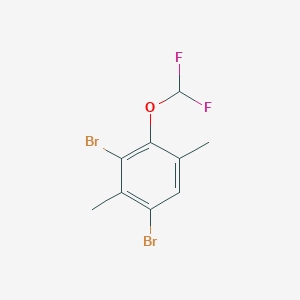
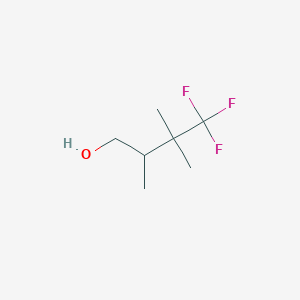
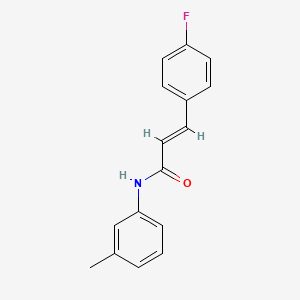
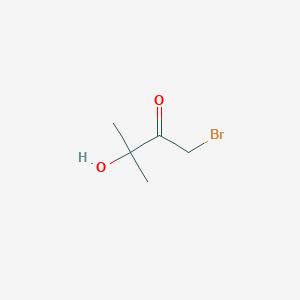
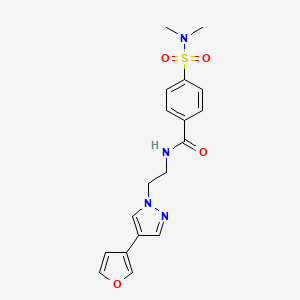
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2430785.png)
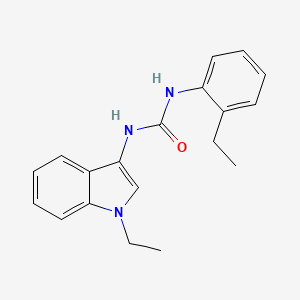
![3-(2-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2430789.png)
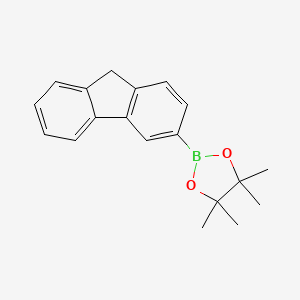
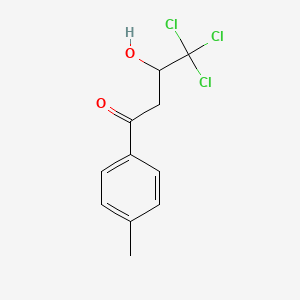
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)
